Kcg 1 vs. KCG10: Inverse Lineage Selectivity for Epithelial vs. Lymphoma Cells
In a direct comparative analysis of a new family of keto-C-glycosides, Kcg 1 was identified as the most potent compound against epithelial-derived neoplastic cells. It exhibited a cytostatic effect that was 25- to 125-fold more pronounced on epithelial cells than on lymphoma cells [1]. This selectivity is in direct contrast to another member of the same chemical series, KCG10, which was found to be more cytostatic on lymphoma cells than on epithelial cells [1]. This head-to-head comparison establishes Kcg 1's unique and differentiated cellular lineage tropism within its own chemical class.
| Evidence Dimension | Differential Cytostatic Activity (Epithelial vs. Lymphoma Cells) |
|---|---|
| Target Compound Data | 25- to 125-fold greater cytostatic activity on epithelial cells than on lymphoma cells |
| Comparator Or Baseline | KCG10 (in-class analog) |
| Quantified Difference | Inverse selectivity; KCG10 is more cytostatic on lymphoma cells |
| Conditions | In vitro cytostatic assays on epithelial-derived neoplastic cells and lymphoma cell lines (Bennani-Baïti et al., 1992) |
Why This Matters
This quantitative, opposite selectivity profile is a critical differentiator for researchers studying epithelial-specific cancers, ensuring the chosen compound aligns with the target cell lineage.
- [1] Bennani-Baïti MI, Lafarge-Frayssinet C, Herscovici J, Monserret R, Antonakis K, Frayssinet C, Uriel J. Potential antineoplastic activity of keto-C-glycosides--a new family of cytostatic agents. Anticancer Drugs. 1992 Aug;3(4):351-7. View Source
